4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core substituted with a 5-chlorothiophene-2-carbonyl group
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one are currently unknown
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
3,4-dihydroquinoxalin-2(1H)-one: The core structure of the target compound.
Quinoxaline derivatives: A broad class of compounds with similar core structures but different substituents.
Uniqueness
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific combination of the quinoxaline core and the 5-chlorothiophene-2-carbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPNSOMTSZIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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